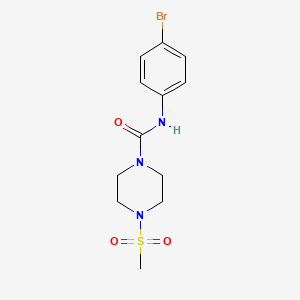
N-(4-bromophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-bromophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide and related compounds often involves reactions that take advantage of the nucleophilic substitution reactions of bromophenyl moieties and the subsequent introduction of sulfonyl groups. For instance, the synthesis and structure-activity relationship (SAR) studies of a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors highlight the methods for incorporating sulfonyl and piperazine groups into complex molecules (Cioffi et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds like N-(4-bromophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is critical for their chemical behavior and potential applications. Studies on similar compounds emphasize the importance of the arene sulfonyl group and the piperazine moiety for the activity and stability of the molecule (Wang et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthesis Approaches : Research has explored innovative synthesis methods for compounds related to N-(4-bromophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. For example, Shainyan and Danilevich (2013) developed new methods for synthesizing N-alkenylsubstituted trifluoromethanesulfonamide, showcasing techniques that could potentially be applied to similar compounds for enhancing their synthesis efficiency and yield Shainyan & Danilevich, 2013.
Chemical Modifications and Derivatives : The research by van Westrenen and Sherry (1992) highlights the sulfomethylation of piperazine and its derivatives, indicating the chemical versatility and potential for creating diverse derivatives with varying properties and applications van Westrenen & Sherry, 1992.
Potential Therapeutic Applications
Catalysis in Organic Synthesis : The study by Wang et al. (2006) discovered that l-piperazine-2-carboxylic acid derived N-formamides, related to the compound of interest, serve as highly enantioselective Lewis basic catalysts. This finding is crucial for the development of new pharmaceuticals and chemicals, indicating that derivatives of N-(4-bromophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide could have significant roles in catalyzing various chemical reactions Wang et al., 2006.
Antiviral and Antimicrobial Activities : Reddy et al. (2013) synthesized new derivatives of piperazine, showing promising antiviral and antimicrobial activities. This suggests that modifications of N-(4-bromophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide could lead to potent antiviral or antimicrobial agents Reddy et al., 2013.
Advanced Material Applications
- Ionic Liquid Crystals : The work by Lava, Binnemans, and Cardinaels (2009) on piperidinium, piperazinium, and morpholinium ionic liquid crystals demonstrates the potential of piperazine derivatives in the design of new materials with unique properties, such as phase behavior and conductivity, which could be applied in electronics and energy storage Lava, Binnemans, & Cardinaels, 2009.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-methylsulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O3S/c1-20(18,19)16-8-6-15(7-9-16)12(17)14-11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLNNVHJPDXZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(methylsulfonyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4631122.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B4631132.png)
![ethyl 4-cyano-5-({[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}amino)-2-methyl-3-furoate](/img/structure/B4631140.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4631150.png)
![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4631157.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-ethylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4631162.png)

![N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4631169.png)
![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4631177.png)
![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4631190.png)

![1-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4631208.png)
![3,7-dibenzyl-2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4631216.png)
